Cas no 62108-07-0 (4-n-Propyl-1-hepten-4-ol)

4-n-Propyl-1-hepten-4-ol structure
4-n-Propyl-1-hepten-4-ol structure
Product Name:4-n-Propyl-1-hepten-4-ol
CAS No:62108-07-0
MF:C10H20O
MW:156.265203475952
MDL:MFCD00049206
CID:90166
PubChem ID:551382
Update Time:2025-11-02

4-n-Propyl-1-hepten-4-ol Chemical and Physical Properties

Names and Identifiers

    • 4-n-Propyl-1-hepten-4-ol
    • 4-propylhept-1-en-4-ol
    • 1-Hepten-4-ol,4-propyl
    • 4-hydroxy-4-propyl-1-heptene
    • 4-Propyl-1-hepten-4-ol
    • 4-propyl-hept-1-en-4-ol
    • Dipropyl-allyl-carbinol
    • EINECS 263-409-5
    • SCHEMBL9379966
    • MFCD00049206
    • NS00034917
    • 62108-07-0
    • 1-Hepten-4-ol, 4-propyl-
    • AKOS027327465
    • FT-0640804
    • E85550
    • Allyldipropylcarbinol
    • DTXSID30211167
    • AS-57834
    • CS-0454286
    • DB-054066
    • MDL: MFCD00049206
    • Inchi: 1S/C10H20O/c1-4-7-10(11,8-5-2)9-6-3/h4,11H,1,5-9H2,2-3H3
    • InChI Key: RLUDGGHEFUDPLJ-UHFFFAOYSA-N
    • SMILES: OC(CC=C)(CCC)CCC

Computed Properties

  • Exact Mass: 156.15100
  • Monoisotopic Mass: 156.151415
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 6
  • Complexity: 101
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3

Experimental Properties

  • Color/Form: Not determined
  • Density: 0.839
  • Boiling Point: 215.7°Cat760mmHg
  • Flash Point: 84.7°C
  • Refractive Index: 1.445
  • PSA: 20.23000
  • LogP: 2.89380
  • Solubility: Not determined

4-n-Propyl-1-hepten-4-ol Customs Data

  • HS CODE:2905290000
  • Customs Data:

    China Customs Code:

    2905290000

    Overview:

    2905290000 Other unsaturated monohydric alcohols.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2905290000 unsaturated monohydric alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

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Additional information on 4-n-Propyl-1-hepten-4-ol

Recent Advances in the Study of 4-n-Propyl-1-hepten-4-ol (CAS: 62108-07-0) in Chemical Biology and Pharmaceutical Research

The compound 4-n-Propyl-1-hepten-4-ol (CAS: 62108-07-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and implications for drug development. The compound's distinct chemical structure, featuring a propyl group and a heptenol moiety, makes it a promising candidate for further investigation in medicinal chemistry.

Recent studies have explored the synthetic pathways for 4-n-Propyl-1-hepten-4-ol, highlighting its efficient production through catalytic hydrogenation and other advanced chemical methods. Researchers have also investigated its physicochemical properties, such as solubility and stability, which are critical for its potential use in pharmaceutical formulations. The compound's interaction with biological targets, including enzymes and receptors, has been a focal point of recent investigations, revealing its potential as a modulator of specific biochemical pathways.

In vitro and in vivo studies have demonstrated that 4-n-Propyl-1-hepten-4-ol exhibits notable biological activity, particularly in the context of anti-inflammatory and antimicrobial effects. For instance, recent research has shown that the compound can inhibit the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases. Additionally, its antimicrobial properties have been tested against a range of bacterial and fungal strains, with promising results that warrant further exploration.

The pharmacological potential of 4-n-Propyl-1-hepten-4-ol extends to its possible role in cancer therapy. Preliminary studies indicate that the compound may interfere with cancer cell proliferation and induce apoptosis in certain tumor models. These findings are supported by molecular docking studies, which suggest that the compound can bind to key oncogenic targets. However, further research is needed to elucidate its mechanism of action and optimize its efficacy and safety profile.

Despite these promising developments, challenges remain in the clinical translation of 4-n-Propyl-1-hepten-4-ol. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through comprehensive preclinical studies. Recent advancements in drug delivery systems, such as nanoparticle-based formulations, may offer solutions to these challenges, enhancing the compound's therapeutic potential.

In conclusion, 4-n-Propyl-1-hepten-4-ol (CAS: 62108-07-0) represents a compelling area of research in chemical biology and pharmaceutical science. Its diverse biological activities and potential therapeutic applications make it a valuable candidate for further study. Future research should focus on optimizing its synthesis, elucidating its mechanisms of action, and evaluating its safety and efficacy in clinical settings. This brief underscores the importance of continued investment in the study of this compound to unlock its full potential in medicine.

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